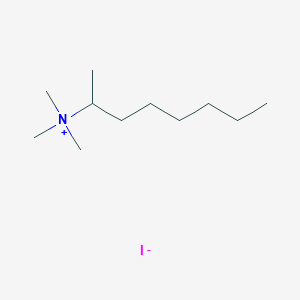

(1-Methylheptyl)trimethylammonium iodide

Description

(1-Methylheptyl)trimethylammonium iodide is a quaternary ammonium salt characterized by a trimethylammonium group attached to a branched heptyl chain. Its extended alkyl chain enhances lipophilicity compared to shorter-chain analogues, making it relevant in phase-transfer catalysis, organic synthesis, and possibly pharmacology .

Properties

CAS No. |

70996-13-3 |

|---|---|

Molecular Formula |

C11H26IN |

Molecular Weight |

299.24 g/mol |

IUPAC Name |

trimethyl(octan-2-yl)azanium;iodide |

InChI |

InChI=1S/C11H26N.HI/c1-6-7-8-9-10-11(2)12(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

IPCZLUGJZALBCS-UHFFFAOYSA-M |

SMILES |

CCCCCCC(C)[N+](C)(C)C.[I-] |

Canonical SMILES |

CCCCCCC(C)[N+](C)(C)C.[I-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Trimethylammonium vs. Triethylammonium Derivatives

Replacing the trimethylammonium group with triethylammonium in analogous compounds significantly alters properties:

- Basicity : Triethylammonium derivatives (e.g., ethoxyethyl triethylammonium iodide) exhibit lower basicity than trimethylammonium counterparts due to steric hindrance and electronic effects .

- Molar Volume : Substitution increases molar volume by ~45 cm³/mol in ketones and esters, but slightly less (~43 cm³/mol) in ethers and n-pentyl derivatives, reflecting solvent-dependent steric interactions .

- Configuration : Triethylammonium groups favor trans configurations, whereas trimethylammonium groups adopt gauche configurations, influencing solvation and packing efficiency .

Table 1: Volume Changes in Ammonium Group Substitution

| Compound Type | Δ Volume (cm³/mol) |

|---|---|

| Ketones/Esters | +45.4–45.6 |

| Ethers/n-Pentyl | +43.2–43.5 |

Chain Length and Branching Effects

- Biological Potency : Decamethylene-bis(trimethylammonium iodide) (C10 chain) shows twice the curare-like potency of d-tubocurarine, while pentamethylene analogues (C5 chain) are fivefold less potent. The heptyl chain in (1-Methylheptyl)trimethylammonium iodide may enhance membrane interaction but reduce specificity compared to shorter chains .

- Thermodynamics : Longer alkyl chains increase hydrophobic interactions, reducing osmotic coefficients and enthalpies of dilution. For example, acetylcholine iodide (short chain) has distinct dilution behavior compared to n-pentyltriethylammonium iodide .

Comparison with Tetramethylammonium and Tetraethylammonium Salts

- Ionic Conductivity : Tetramethylammonium iodide lacks a long alkyl chain, resulting in higher water solubility but lower lipid membrane affinity compared to (1-Methylheptyl)trimethylammonium iodide .

- Applications : Tetraethylammonium iodide is a reference electrolyte in thermodynamics studies, while (1-Methylheptyl)trimethylammonium iodide’s branched structure may stabilize micelles or vesicles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.